molecular formula C9H11ClFNO B15237920 (1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Katalognummer: B15237920
Molekulargewicht: 203.64 g/mol
InChI-Schlüssel: IFXPPHGNHKGPJZ-SSDLBLMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups, along with halogen substituents, makes it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and a suitable chiral amine.

    Reaction Steps:

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors for the reductive amination and hydroxylation steps.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with various biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the fluorine substituent, leading to different reactivity and applications.

    1-Amino-1-(4-fluorophenyl)propan-2-OL: Lacks the chlorine substituent, affecting its chemical behavior and uses.

Uniqueness

(1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can exhibit different biological activities.

Eigenschaften

Molekularformel

C9H11ClFNO

Molekulargewicht

203.64 g/mol

IUPAC-Name

(1S,2S)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI-Schlüssel

IFXPPHGNHKGPJZ-SSDLBLMSSA-N

Isomerische SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)F)N)O

Kanonische SMILES

CC(C(C1=CC(=C(C=C1)Cl)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.